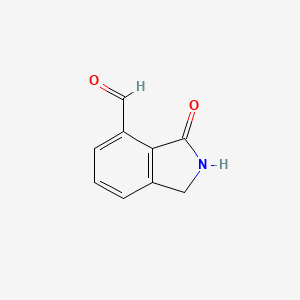

3-Oxoisoindoline-4-carbaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-oxo-1,2-dihydroisoindole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-5-7-3-1-2-6-4-10-9(12)8(6)7/h1-3,5H,4H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZIMWDWXWFSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C=O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696043 | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-08-4 | |

| Record name | 2,3-Dihydro-3-oxo-1H-isoindole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Oxoisoindoline 4 Carbaldehyde and Analogues

Retrosynthetic Analysis of the 3-Oxoisoindoline-4-carbaldehyde Core

A retrosynthetic analysis of this compound offers a logical framework for devising its synthesis by disconnecting the target molecule into simpler, more readily available starting materials. ias.ac.inamazonaws.comslideshare.net The primary disconnections for the target structure can be envisioned at the amide bond of the lactam and the carbon-carbon bond of the aldehyde group.

One logical disconnection is across the N-C(O) bond of the lactam, which points to a 2,3-disubstituted benzoic acid derivative as a key precursor. This leads to the identification of synthons that can be translated into real-world starting materials. A further disconnection of the aldehyde group via a functional group interconversion (FGI) suggests precursors such as a carboxylic acid, a nitrile, or a methyl group at the 4-position, which can be transformed into the desired aldehyde in the forward synthesis.

Another key retrosynthetic step involves the disconnection of the C-N bond, leading to precursors like 2-carboxybenzaldehyde (B143210) and an appropriate amine. organic-chemistry.org This approach is particularly common in the synthesis of N-substituted isoindolinones.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection 1 (C-N bond of lactam): This leads to a substituted o-toluic acid derivative, such as 2-(aminomethyl)-3-formylbenzoic acid, which could cyclize to form the lactam.

Disconnection 2 (C-CHO bond via FGI): This suggests a precursor like 3-Oxoisoindoline-4-carboxylic acid or 4-methyl-3-oxoisoindoline. The aldehyde can then be formed through reduction of the carboxylic acid or oxidation of the methyl group, respectively.

Disconnection 3 (Formation of the benzene (B151609) ring): For more complex analogues, a Diels-Alder reaction could be a powerful tool for constructing the substituted benzene ring of the isoindolinone core. beilstein-journals.org

These disconnections highlight the importance of starting with appropriately substituted benzene rings, such as derivatives of phthalic acid, o-toluic acid, or benzonitrile.

Classical and Modern Synthetic Approaches to the Isoindoline (B1297411) Scaffold

The isoindolinone skeleton is a prevalent motif in many biologically active compounds and natural products. beilstein-journals.org Consequently, a multitude of synthetic methods for its construction have been developed.

The formation of the isoindolinone ring is typically achieved through intramolecular cyclization of a suitably substituted benzene derivative.

One of the most common methods involves the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with various amines. organic-chemistry.org This reaction is often catalyzed by transition metals like platinum and proceeds under a hydrogen atmosphere. organic-chemistry.org

Another widely used approach is the palladium-catalyzed C-H carbonylation of benzylamines. organic-chemistry.org In this reaction, a carbonyl group is introduced to form the lactam ring, often using carbon monoxide or a CO surrogate. organic-chemistry.org

More classical approaches include the cyclization of 2-halobenzamides, often mediated by a base and a transition metal catalyst. Additionally, the addition of organometallic reagents to phthalimides followed by reduction can yield 3-substituted isoindolinones.

A summary of representative cyclization conditions is provided in the table below.

| Starting Material | Reagents and Conditions | Product | Reference(s) |

| 2-Carboxybenzaldehyde and an amine | Pt nanowires, H₂ (1 bar) | N-substituted isoindolinone | organic-chemistry.org |

| Benzylamine | Pd(OAc)₂, CO, oxidant | Isoindolinone | organic-chemistry.org |

| o-Iodobenzoyl chloride and an imine | Phenyllithium | 2,3-Disubstituted isoindolinone | organic-chemistry.org |

| 2-Alkyl-N-substituted benzamide (B126) | Cu catalyst, oxidant | Isoindolinone | organic-chemistry.org |

This table presents generalized reaction conditions. Specific substrates and conditions may vary.

Research into isoindolinone derivatives has led to the development of methods for constructing more complex spirocyclic and fused systems. For instance, rhodium-catalyzed reactions of 3-hydroxyisoindolinones with diazo compounds can lead to isoindolinone derivatives containing continuous quaternary carbons. rsc.org Furthermore, ruthenium-catalyzed [2 + 2 + 2] cyclotrimerization reactions have been employed to synthesize aza-isoindolinone-based inhibitors of phosphoinositide 3-kinase γ, demonstrating the versatility of isoindolinone as a scaffold for complex molecular architectures. nih.gov

Functional Group Interconversions Leading to the Aldehyde Moiety

The introduction of the aldehyde group at the C4 position of the isoindolinone ring can be achieved through various functional group interconversions. The choice of method depends on the available starting materials and the compatibility of the reagents with the isoindolinone core.

A common strategy for the synthesis of aldehydes is the partial reduction of carboxylic acid derivatives, such as esters or acid chlorides. quora.comchemguide.co.uksavemyexams.com Direct reduction of a carboxylic acid to an aldehyde is challenging as the reaction often proceeds to the primary alcohol. chemguide.co.uksavemyexams.com

A plausible route to this compound would involve the synthesis of 3-Oxoisoindoline-4-carboxylic acid, followed by its conversion to an ester or acid chloride, and subsequent reduction.

Ester Reduction: The methyl or ethyl ester of 3-Oxoisoindoline-4-carboxylic acid can be reduced to the corresponding aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperatures. chemistrysteps.com

Acid Chloride Reduction: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride. The subsequent reduction to the aldehyde can be achieved with a milder reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). chemistrysteps.com

Below is a table summarizing typical reducing agents for this transformation.

| Carboxylic Acid Derivative | Reducing Agent | Typical Conditions | Product | Reference(s) |

| Ester | Diisobutylaluminium hydride (DIBAL-H) | Low temperature (-78 °C) | Aldehyde | chemistrysteps.com |

| Acid Chloride | Lithium tri-tert-butoxyaluminum hydride | Anhydrous solvent | Aldehyde | chemistrysteps.com |

| Carboxylic Acid | Borane complexes (e.g., BH₃·THF) followed by oxidation | Stepwise process | Aldehyde | quora.com |

This table presents generalized reaction conditions. Specific substrates and conditions may vary.

An alternative approach to introduce the aldehyde functionality is through a nitrile intermediate. This would involve the synthesis of a 4-halo-isoindolinone, followed by a cyanation reaction, and subsequent conversion of the nitrile to an aldehyde.

Palladium-catalyzed cyanation of aryl halides is a well-established method for the synthesis of aryl nitriles. chemicalbook.comtcichemicals.comsigmaaldrich.com Various cyanide sources can be used, including potassium cyanide, zinc cyanide, or less toxic alternatives.

Once the 3-Oxoisoindoline-4-carbonitrile is obtained, it can be converted to the aldehyde. A common method for this transformation is the reduction of the nitrile using DIBAL-H, followed by hydrolysis of the resulting imine.

Oxidation of Primary Alcohols to Aldehydes

A direct and common method for the synthesis of carbaldehyde-substituted isoindolinones is the oxidation of the corresponding primary alcohol. This transformation is a fundamental process in organic synthesis, and several reagent systems are effective for this purpose, offering high selectivity for the aldehyde without over-oxidation to the carboxylic acid. orgsyn.orgorganic-chemistry.orgnsf.govorganic-chemistry.org

For the specific synthesis of this compound, the precursor, (3-oxoisoindolin-4-yl)methanol, can be oxidized using a variety of modern and classical oxidizing agents. The choice of reagent is often guided by factors such as substrate tolerance, reaction conditions, and scalability. Mild conditions are often preferred to avoid side reactions.

Key findings in the selective oxidation of primary alcohols to aldehydes include:

TEMPO-based systems: The use of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl) or iodosobenzene (B1197198) diacetate (IBD) is a highly effective and selective method. orgsyn.orgorganic-chemistry.org This system operates under mild conditions and is known for its high chemoselectivity, oxidizing primary alcohols in the presence of secondary alcohols. orgsyn.org

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is a widely used and reliable option for the clean and efficient oxidation of primary alcohols to aldehydes at room temperature. It is known for its broad functional group tolerance.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is a powerful and widely applicable procedure performed at low temperatures.

Table 1: Representative Methods for the Oxidation of Primary Alcohols to Aldehydes

| Reagent System | Typical Conditions | Key Features |

| TEMPO/NaOCl | CH2Cl2/H2O, 0°C to rt | High selectivity for primary alcohols, mild conditions. organic-chemistry.org |

| Dess-Martin Periodinane | CH2Cl2, rt | Neutral conditions, broad functional group tolerance. |

| Swern Oxidation (DMSO, (COCl)2), Et3N | CH2Cl2, -78°C to rt | Highly efficient, suitable for sensitive substrates. |

| Trichloroisocyanuric acid/TEMPO | CH2Cl2, rt | Metal-free, highly chemoselective for primary alcohols. organic-chemistry.org |

Multicomponent Reaction Strategies for Isoindoline Derivatives

Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecular scaffolds like isoindolinones in a single step from three or more starting materials. nih.govnih.govacs.org This strategy enhances atom economy and operational simplicity. nih.govnih.gov

Ugi Reactions and Post-Condensation Modifications for 3-Oxoisoindoline Scaffolds

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. orgsyn.orgnumberanalytics.commdpi.com To generate the 3-oxoisoindoline scaffold, a bifunctional starting material is employed, leading to a subsequent intramolecular cyclization.

A common strategy involves using 2-formylbenzoic acid as the aldehyde/carboxylic acid component. nih.gov The initial Ugi reaction proceeds to form a linear α-acylamino amide intermediate. This intermediate, under the reaction conditions or with subsequent treatment (e.g., with propylphosphonic anhydride, T3P®), undergoes an intramolecular amidation to form the desired 3-substituted isoindolinone ring. nih.gov The substituent at the 3-position is determined by the amine and isocyanide components used in the reaction.

Key Research Findings: Studies have demonstrated the successful synthesis of various 3-substituted isoindolinones using the Ugi reaction. nih.gov For instance, the condensation of 2-formylbenzoic acid, various primary amines, and isonitriles yields a library of isoindolinone derivatives. nih.gov The flexibility of the Ugi reaction allows for significant structural diversity in the final products. nih.govrsc.org Post-condensation modifications of the resulting Ugi products can also be employed to introduce further complexity. researchgate.netresearchgate.net

Other Multi-Component Condensation and Cycloaddition Approaches

Beyond the Ugi reaction, other MCRs and cycloaddition strategies have been developed for the synthesis of the isoindoline core.

Condensation Reactions: One-pot reductive heterocyclization provides a direct route to isoindolinones. For example, the reaction of o-phthalaldehyde (B127526) with nitroarenes in the presence of a reducing agent like indium metal leads to the formation of N-aryl-isoindolin-1-ones. clockss.org The proposed mechanism involves the in-situ reduction of the nitro group to an amine, which then condenses with the dialdehyde. clockss.org

[3+2] Cycloaddition Reactions: These reactions involve the combination of a three-atom component (1,3-dipole) and a two-atom component (dipolarophile) to form a five-membered ring. uchicago.edumdpi.com While not directly forming the six-membered aromatic ring of the isoindoline, they are used to construct fused heterocyclic systems or precursors that can be further elaborated. For instance, the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from the decarboxylative condensation of an amino acid and an aldehyde, with suitable dipolarophiles can lead to complex isoindoline-fused structures. mdpi.comresearchgate.net

[2+2+2] Cycloadditions: This strategy involves the cyclotrimerization of three alkyne units or a diyne with an alkyne, often catalyzed by transition metals like iridium(III) or rhodium, to construct the aromatic ring of the isoindoline system. researchgate.net

Catalytic Synthesis of this compound and Related Structures

Catalytic methods, employing either transition metals or small organic molecules (organocatalysts), represent a highly efficient and atom-economical approach to isoindolinone synthesis. researchgate.netabo.finih.govnih.govresearchgate.net

Transition Metal-Catalyzed Processes (e.g., Palladium-catalyzed reactions)

Transition metal catalysis, particularly with palladium, has been extensively used to construct the isoindolinone scaffold through various bond-forming reactions. researchgate.netabo.finih.govresearchgate.net

Carbonylative Cyclization: Palladium-catalyzed reactions that introduce a carbonyl group (CO) are a powerful tool. For instance, the carbonylative cyclization of o-halobenzoates with primary amines in the presence of a palladium catalyst and a CO source provides a direct, one-step route to N-substituted isoindole-1,3-diones (phthalimides), which are closely related to 3-oxoisoindolinones. nih.gov Similarly, carbonylative synthesis using 2-ethynylanilines can produce related indole (B1671886) structures. rsc.org

C-H Activation/Functionalization: A prominent strategy involves the palladium-catalyzed C-H activation of a benzamide derivative, followed by coupling with an alkene or alkyne. researchgate.net This approach forges a new carbon-carbon bond at the ortho position, which is followed by an intramolecular cyclization to form the lactam ring of the isoindolinone. This method avoids the pre-functionalization of starting materials. researchgate.netorganic-chemistry.org

Heck/Carbonylation Cascades: Domino reactions, such as a palladium-catalyzed intramolecular Heck reaction followed by carbonylation, have been developed to synthesize functionalized oxindoles and isoquinoline-1,3-diones from suitable precursors, using green solvents like dimethyl carbonate (DMC) as both solvent and reactant. d-nb.info

Table 2: Examples of Palladium-Catalyzed Isoindolinone Synthesis

| Reaction Type | Starting Materials | Catalyst/Reagents | Product Type | Reference |

| C-H Carbonylation | Benzylamines | Pd(OAc)2, TFBen (CO source) | Isoindolinones | organic-chemistry.org |

| C-H Activation/Olefination | N-substituted Benzamides, Alkenes | [RhCp*Cl2]2, CsOAc | 3-Alkylideneisoindolinones | researchgate.net |

| Carbonylative Cyclization | o-Halobenzoates, Primary Amines | Pd(OAc)2, dppf, CO gas | Isoindole-1,3-diones | nih.gov |

| Domino Heck/Carbonylation | Alkene-tethered carbamoyl (B1232498) chlorides | Pd(OAc)2, PPh3 | Spirooxindoles/ researchgate.netnih.gov-fused oxindoles | rsc.org |

Organocatalytic Approaches

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules, including 3-substituted isoindolinones. nih.govmdpi.comrsc.orgrsc.org

Cascade Reactions: Many organocatalytic methods rely on cascade or tandem reactions, where a single catalyst promotes multiple sequential transformations. For example, a bifunctional thiourea-cinchona catalyst can effectively promote an aldol-cyclization-rearrangement tandem reaction between a malonate and 2-cyanobenzaldehyde (B126161) to afford chiral 3-substituted isoindolinones in high yields. rsc.org

Mannich-type/Aza-Henry Reactions: The asymmetric synthesis of 3-substituted isoindolinones has been achieved through organocatalytic cascade reactions. For instance, using α-amido sulfones derived from 2-formyl benzoates, a cascade nitro-Mannich reaction (aza-Henry) followed by in-situ lactamization, catalyzed by a bifunctional organocatalyst like Takemoto's catalyst, can produce 3-(nitromethyl)isoindolin-1-ones with very high enantioselectivity. nih.gov Similarly, using acetylacetone (B45752) as the nucleophile can lead to hybrid isoindolinone-pyrazole structures. mdpi.com

These methods are particularly valuable for producing enantiomerically enriched isoindolinone derivatives, which is often crucial for their biological activity. nih.govmdpi.com

Photochemical and Electrochemical Synthetic Methods

While specific photochemical routes to this compound are not extensively documented in readily available literature, the broader field of photochemistry in heterocyclic synthesis suggests potential pathways. Photochemical reactions often involve the generation of highly reactive intermediates such as radicals or excited states, which can facilitate unique bond formations. For isoindolinone synthesis, this could hypothetically involve photochemical cyclization of suitably substituted precursors, such as ortho-substituted benzamides, under UV irradiation. The aldehyde functionality would need to be compatible with the photochemical conditions or introduced in a subsequent step.

Electrochemical synthesis, a burgeoning field in green chemistry, offers promising alternatives for constructing the isoindolinone core. rsc.org This method utilizes electricity to drive chemical reactions, often obviating the need for harsh reagents. rsc.org A notable electrochemical approach applicable to the synthesis of isoindolinone analogues is the reduction of cyclic imides. organic-chemistry.org For instance, the electrochemical reduction of N-substituted phthalimides can yield the corresponding isoindolinones. This process typically occurs at a cathode in an undivided cell, offering a controlled and efficient transformation. organic-chemistry.org

Another relevant electrochemical strategy involves intramolecular cyclization. By generating a radical species on a side chain of a benzene ring precursor through an electrochemical process, it is possible to trigger a cyclization event to form the five-membered lactam ring of the isoindolinone.

The following table summarizes potential electrochemical approaches for the synthesis of isoindolinone cores, which could be adapted for this compound.

| Electrochemical Method | Precursor Type | Key Transformation | Potential Advantages |

|---|---|---|---|

| Cathodic Reduction | Cyclic Imides (e.g., N-substituted phthalimides) | Reduction of a carbonyl group to a methylene (B1212753) group | High efficiency, mild conditions |

| Anodic Intramolecular Cyclization | ortho-Substituted Benzamides | Oxidative C-H activation and C-N bond formation | Direct functionalization, potential for regioselectivity |

| Reductive Cyclization | 2-Carboxybenzaldehyde derivatives and amines | Reductive C-N coupling and intramolecular amidation | Use of readily available starting materials |

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry principles are increasingly integral to modern synthetic organic chemistry, aiming to reduce environmental impact through innovative reaction design. nih.gov The synthesis of this compound and its analogues can be significantly improved by incorporating these principles, focusing on aspects like solvent choice, atom economy, and reaction efficiency. jocpr.com

Solvent-Free Reactions and Solvent Minimization

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. psu.edu Solvent-free, or solid-state, reactions offer a powerful alternative. rsc.org For the synthesis of isoindolinones, mechanochemical methods, where reactants are ground together, can provide quantitative yields without the need for any solvent. rsc.org This not only reduces waste but can also lead to shorter reaction times and different product selectivities compared to solution-phase synthesis.

Where solvents are necessary, the choice of solvent is critical. Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are emerging as green alternatives. nih.gov These solvents are often biodegradable, non-toxic, and can be recycled. psu.edu For instance, a mixture of choline (B1196258) chloride and urea (B33335) can act as both a solvent and a catalyst for the synthesis of heterocyclic compounds. nih.gov The use of water as a solvent is also highly desirable due to its non-toxic and abundant nature.

The following table outlines strategies for solvent minimization and their potential benefits in the synthesis of this compound.

| Strategy | Description | Potential Benefits |

|---|---|---|

| Mechanochemistry | Grinding solid reactants together in the absence of a solvent. rsc.org | Elimination of solvent waste, high yields, short reaction times. rsc.org |

| Deep Eutectic Solvents (DES) | Using a mixture of solids that form a liquid at a certain temperature as the reaction medium. nih.gov | Biodegradable, low toxicity, often recyclable. psu.edunih.gov |

| Aqueous Synthesis | Utilizing water as the reaction solvent. | Non-toxic, inexpensive, environmentally benign. |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions, often with reduced solvent volumes. nih.gov | Faster reaction rates, higher yields, reduced side products. nih.gov |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.com Reactions with high atom economy are inherently more sustainable as they generate less waste. nih.gov Addition and rearrangement reactions are typically the most atom-economical, as all reactant atoms are incorporated into the product. buecher.de In contrast, substitution and elimination reactions often have poor atom economy due to the formation of stoichiometric byproducts. nih.gov

For the synthesis of this compound, choosing reaction pathways that maximize atom economy is crucial. For example, a hypothetical cycloaddition reaction to form the isoindolinone ring would be highly atom-economical. Conversely, a multi-step synthesis involving protecting groups and generating significant byproducts would have a low atom economy.

The efficiency of a reaction is not solely determined by its percentage yield but also by its atom economy. The following table provides a comparison of different reaction types and their typical atom economies.

| Reaction Type | General Transformation | Typical Atom Economy | Example |

|---|---|---|---|

| Addition | A + B → C | 100% | Diels-Alder Reaction jocpr.com |

| Rearrangement | A → B | 100% | Beckmann Rearrangement jocpr.com |

| Substitution | A-B + C → A-C + B | < 100% | Wittig Reaction primescholars.com |

| Elimination | A → B + C | < 100% | Hofmann Elimination |

Reactivity Profile and Mechanistic Investigations of 3 Oxoisoindoline 4 Carbaldehyde

Reactions at the Aldehyde Carbonyl Center

The aldehyde group in 3-Oxoisoindoline-4-carbaldehyde is a primary site for a variety of chemical reactions, including nucleophilic additions, condensations, oxidations, and reductions. These transformations are fundamental to the elaboration of the molecule's core structure.

Nucleophilic Additions: Hydride, Organometallic (e.g., Grignard), and Carbon Nucleophiles

The partially positive carbon atom of the aldehyde's carbonyl group is susceptible to attack by a range of nucleophiles. This fundamental reaction proceeds through the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol.

Hydride Reductions: The aldehyde can be readily reduced to the corresponding primary alcohol, (4-(hydroxymethyl)isoindolin-1-one), using hydride reagents such as sodium borohydride (B1222165) (NaBH4). This reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol.

Organometallic Reagents: Grignard reagents (RMgX) and other organometallic compounds act as carbon nucleophiles, attacking the aldehyde to form secondary alcohols after an acidic workup. The nature of the resulting alcohol is dependent on the specific organometallic reagent used. For instance, reaction with methylmagnesium bromide would yield 4-(1-hydroxyethyl)isoindolin-1-one.

Carbon Nucleophiles: Other carbon-based nucleophiles, such as cyanide ions (from sources like KCN or TMSCN) or the enolates of carbonyl compounds, can also participate in nucleophilic addition to the aldehyde. These reactions lead to the formation of cyanohydrins or β-hydroxy carbonyl compounds, respectively, which are versatile intermediates for further synthetic transformations.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Hydride | Sodium Borohydride (NaBH₄) | 4-(Hydroxymethyl)isoindolin-1-one |

| Organometallic (Grignard) | Methylmagnesium Bromide (CH₃MgBr) | 4-(1-Hydroxyethyl)isoindolin-1-one |

| Carbon Nucleophile (Cyanide) | Potassium Cyanide (KCN) | 2-Hydroxy-2-(3-oxoisoindolin-4-yl)acetonitrile |

Condensation Reactions: Imine, Oxime, and Hydrazone Formation

Condensation reactions involving the aldehyde group of this compound are characterized by the initial nucleophilic addition of a nitrogen-based nucleophile, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond.

Imine Formation: Primary amines react with the aldehyde, typically under acidic catalysis, to form imines, also known as Schiff bases. This reversible reaction is driven to completion by the removal of water.

Oxime Formation: The reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime. This reaction is often used for the characterization and purification of aldehydes.

Hydrazone Formation: Hydrazine (B178648) (NH₂NH₂) and its derivatives, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine (B122626), react with the aldehyde to form the corresponding hydrazones. These derivatives are often crystalline solids with sharp melting points, aiding in the identification of the parent aldehyde.

Table 2: Condensation Reaction Products

| Reagent | Product Type |

|---|---|

| Primary Amine (R-NH₂) | Imine |

| Hydroxylamine (NH₂OH) | Oxime |

| Hydrazine (NH₂NH₂) | Hydrazone |

Oxidation Pathways of the Aldehyde Group to Carboxylic Acids

The aldehyde functional group is readily oxidized to a carboxylic acid, yielding 3-oxoisoindoline-4-carboxylic acid. A variety of oxidizing agents can accomplish this transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) are effective. nih.gov Milder oxidants, such as silver oxide (Ag₂O) in the Tollens' test, can also be employed, which is a useful qualitative test for aldehydes. libretexts.org

Reduction Pathways of the Aldehyde Group to Alcohols

As mentioned in the nucleophilic addition section, the reduction of the aldehyde to a primary alcohol is a common and important transformation. Hydride reducing agents are typically used for this purpose.

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that readily converts aldehydes to primary alcohols in protic solvents like methanol or ethanol. nih.gov

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ will also effectively reduce the aldehyde. However, its high reactivity necessitates the use of anhydrous ethereal solvents and careful handling. It is generally less selective than NaBH₄ and can also reduce the lactam functionality under certain conditions.

Reactivity of the Lactam Moiety

The lactam, a cyclic amide, in this compound also possesses a distinct reactivity profile, primarily centered on the amide bond.

Amide Reactivity and Hydrolysis

The amide bond of the lactam is susceptible to cleavage through hydrolysis, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the lactam can be hydrolyzed to open the ring and form an amino acid derivative. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the lactam. This leads to the formation of a tetrahedral intermediate, which then collapses to break the amide bond, yielding the salt of the corresponding amino acid after an acidic workup.

The stability of the lactam ring means that typically harsh conditions, such as prolonged heating with strong acids or bases, are required to achieve complete hydrolysis.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the isoindolinone core, being part of a lactam, is significantly less nucleophilic than a typical amine due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, it possesses an acidic proton that can be removed by a suitable base to generate a nucleophilic anion. This anion can then react with various electrophiles in N-alkylation and N-acylation reactions.

N-Alkylation: The introduction of alkyl groups on the lactam nitrogen is typically achieved by deprotonation followed by reaction with an alkyl halide. The choice of base is crucial and depends on the reactivity of the alkylating agent. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or butyllithium (B86547) (BuLi) in an appropriate aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.gov For instance, analogous N-alkylation of pyridazino[4,5-b]indol-1-one has been successfully performed using potassium carbonate in DMF with electrophiles like benzyl (B1604629) chloride. arkat-usa.org Similarly, iron-catalyzed N-alkylation of indolines using alcohols as alkylating agents via a borrowing-hydrogen methodology represents a more modern and atom-economical approach that could potentially be adapted. nih.gov

N-Acylation: N-acylation proceeds via a similar mechanism, employing acylating agents such as acyl chlorides or anhydrides. These reactions are often catalyzed by a base to neutralize the liberated acid. sciforum.net The resulting N-acyl derivatives are generally stable compounds. The synthesis of N-acyl carbazoles, for example, has been achieved through copper-catalyzed reactions of the parent heterocycle with amides, showcasing a modern approach to N-acylation. nih.gov Traditional methods often involve the use of acyl chlorides in the presence of a base like pyridine (B92270). sciforum.net

The table below summarizes typical conditions for these transformations, drawn from reactions on analogous heterocyclic systems.

| Reaction Type | Reagent/Catalyst | Solvent | Typical Conditions | Product Type | Reference |

| N-Alkylation | Alkyl Halide, K₂CO₃ | DMF | Room Temp to 60 °C | N-Alkyl-3-oxoisoindoline | arkat-usa.org |

| N-Alkylation | Alcohol, Iron Catalyst | TFE | 110 °C | N-Alkyl-3-oxoisoindoline | nih.gov |

| N-Acylation | Acyl Chloride, Pyridine | Dichloromethane | 0 °C to Room Temp | N-Acyl-3-oxoisoindoline | sciforum.net |

| N-Acylation | Acid Anhydride, HPA | Solvent-free | Room Temp | N-Acyl-3-oxoisoindoline | sciforum.net |

| This table presents generalized conditions based on analogous systems and may require optimization for this compound. |

Reactivity of the Aromatic Ring System: Electrophilic and Nucleophilic Substitutions

The benzene (B151609) ring of the this compound core is substituted with two groups that influence its reactivity towards substitution reactions: the fused lactam ring and the carbaldehyde group. The lactam nitrogen acts as an electron-donating group through resonance, directing electrophiles to the ortho and para positions (C5 and C7). Conversely, the carbonyl of the lactam and the aldehyde at C4 are both electron-withdrawing and deactivating, directing incoming electrophiles to the meta position (C6 and C7 relative to the aldehyde). The interplay of these effects determines the regiochemical outcome of substitution reactions.

Halogenation of the Isoindoline (B1297411) Core

Halogenation of aromatic rings is a classic electrophilic aromatic substitution reaction. masterorganicchemistry.com The reaction typically involves treating the aromatic compound with a halogen (Cl₂, Br₂, I₂) in the presence of a Lewis acid catalyst, such as FeCl₃ or FeBr₃. libretexts.org For this compound, the directing effects of the substituents must be considered. The powerful activating and ortho, para-directing effect of the amide nitrogen at position 2 would strongly favor substitution at C7. The aldehyde at C4 deactivates the ring and directs meta, which also points to C7. Therefore, halogenation is predicted to occur selectively at the C7 position.

| Reaction | Reagents | Probable Product | Predicted Regioselectivity | Reference |

| Bromination | Br₂, FeBr₃ | 7-Bromo-3-oxoisoindoline-4-carbaldehyde | C7 | masterorganicchemistry.com |

| Chlorination | Cl₂, FeCl₃ | 7-Chloro-3-oxoisoindoline-4-carbaldehyde | C7 | masterorganicchemistry.com |

| Iodination | I₂, HNO₃ or ICl | 7-Iodo-3-oxoisoindoline-4-carbaldehyde | C7 | libretexts.org |

| This table outlines predicted outcomes based on general principles of electrophilic aromatic substitution. |

Nitration, Sulfonation, and Other Aromatic Functionalizations

Nitration: Aromatic nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com Similar to halogenation, the regioselectivity of nitration on this compound is governed by the existing substituents. The combined directing effects of the amide nitrogen and the aldehyde group are expected to favor the introduction of the nitro group at the C7 position.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. The reaction is commonly carried out using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). masterorganicchemistry.com The active electrophile is believed to be SO₃ or protonated SO₃. masterorganicchemistry.com This reaction is often reversible. For this compound, sulfonation is also anticipated to occur at the C7 position.

Nucleophilic Aromatic Substitution (SNAAr): The electron-rich nature of the benzene ring in the parent compound makes it unreactive towards nucleophilic attack. For SNAAr to occur, the ring must be activated by the presence of at least one powerful electron-withdrawing group, typically a nitro group, and there must be a suitable leaving group (like a halide) on the ring. nii.ac.jp Therefore, a derivative such as 7-nitro-3-oxoisoindoline-4-carbaldehyde could potentially undergo nucleophilic substitution.

Pericyclic and Cascade Reactions of this compound

The multifunctional nature of this compound makes it an ideal substrate for pericyclic and cascade reactions, which can rapidly generate molecular complexity from a simple starting material.

Cycloaddition Reactions with Dienophiles and Dipolarophiles

While the aromatic ring of the isoindolinone is generally not reactive enough to participate as a diene in Diels-Alder reactions under normal conditions, the aldehyde group can act as a dipolarophile. libretexts.org

[3+2] Cycloadditions: The carbonyl group can react with 1,3-dipoles such as nitrile oxides (generated in situ from oximes) or azomethine ylides to form five-membered heterocyclic rings. uchicago.edunih.gov For example, reaction with a nitrile oxide could yield a spiro-oxadiazole derivative at the C4 position. The synthesis of isoxazole (B147169) and isoxazoline (B3343090) derivatives via 1,3-dipolar cycloaddition is a well-established method for constructing these heterocyclic systems. nih.govmdpi.com

| 1,3-Dipole | Dipolarophile | Resulting Heterocycle | Reference |

| Nitrile Oxide (R-CNO) | Aldehyde (C=O) | 1,4,2-Dioxazole (spiro) | nih.gov |

| Azomethine Ylide | Aldehyde (C=O) | Oxazolidine (spiro) | mdpi.com |

| Carbonyl Ylide | Alkene (if present in a reactant) | Fused Tetrahydrofuran | uchicago.edu |

| This table shows potential cycloaddition reactions involving the aldehyde functionality or a hypothetical derivative. |

Intramolecular Cascade Reactions

Cascade reactions involving this compound can be initiated at several points, leading to the formation of complex polycyclic structures. rsc.orgrsc.org For instance, a reaction sequence could begin with a condensation at the aldehyde group (e.g., a Knoevenagel or Wittig reaction) to introduce a side chain. This new functionality could then participate in an intramolecular cyclization. An appropriately designed side chain could cyclize onto the C5 position of the aromatic ring in a Friedel-Crafts-type reaction or attack the lactam carbonyl. Such strategies have been employed to synthesize various polycyclic spiroindolines and other fused heterocyclic systems. rsc.orgresearchgate.net

Research on Radical Reactions and Computational Analysis of this compound Remains Undocumented

A comprehensive review of scientific literature reveals a significant gap in the chemical understanding of this compound, with no specific research found on its radical reactivity or computational mechanistic studies.

Despite the growing interest in the synthesis and application of isoindolinone derivatives in various fields of chemistry and medicinal research, dedicated studies into the radical reactions involving this compound appear to be absent from published scientific works. Similarly, a thorough search for computational investigations into the reaction mechanisms and transition states of this specific molecule has yielded no results.

While the broader class of isoindolinones has been the subject of various reactivity studies, including some involving radical-mediated synthesis pathways to construct the isoindolinone core, the subsequent radical reactivity of functionalized derivatives such as the 4-carbaldehyde variant has not been explored. nih.gov General principles of radical chemistry would suggest potential reactivity at the aldehyde group (e.g., hydrogen atom abstraction) or involving the aromatic ring, but without experimental or theoretical data, any such discussion remains purely speculative.

The field of computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms, predicting transition states, and understanding the electronic properties of molecules. consensus.app However, it appears that these powerful methods have not yet been applied to this compound to probe its mechanistic landscape.

The absence of research in these specific areas means that no data is available to populate tables on reaction conditions, products, or calculated energetic parameters for radical reactions or computational models of this compound.

This lack of information highlights a potential area for future research. Investigations into the radical chemistry of this compound could uncover novel synthetic transformations. Likewise, computational studies would provide fundamental insights into its electronic structure and reactivity, guiding future experimental work.

At present, any discussion on the reactivity profile and mechanistic investigations of this compound under the specific frameworks of radical reactions and computational probing is precluded by the lack of available scientific evidence.

Derivatization Chemistry and Synthetic Applications of 3 Oxoisoindoline 4 Carbaldehyde

Structural Modifications of the 3-Oxoisoindoline-4-carbaldehyde Framework

The reactivity of the this compound skeleton allows for a variety of structural modifications, including the introduction of halogens, the substitution of nitrogen and carbon centers, and the construction of elaborate polycyclic systems.

While direct halogenation of this compound is not extensively documented, methods for halogenating the core isoindolinone structure are known and applicable. These methods typically involve electrophilic substitution on the benzene (B151609) ring. The presence of the aldehyde group at the 4-position, which is electron-withdrawing, would direct incoming electrophiles to specific positions on the aromatic ring. For instance, bromination or chlorination would likely occur at the positions meta to the carbonyl and aldehyde groups, such as the 5- or 7-positions, depending on the reaction conditions and the directing influence of the lactam moiety.

The this compound framework can be readily functionalized with alkyl and aryl groups at several positions.

N-Substitution: The nitrogen atom of the isoindolinone lactam can be alkylated or arylated using standard protocols. Deprotonation with a suitable base followed by reaction with an alkyl or aryl halide is a common strategy. Furthermore, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl substituents.

C-Substitution: The aldehyde group serves as a primary site for modification. It can undergo reactions with organometallic reagents like Grignard or organolithium compounds to introduce alkyl or aryl substituents, forming secondary alcohols. youtube.com These alcohols can be further oxidized to ketones. The aldehyde also facilitates Wittig-type reactions to form alkenes and serves as a handle for reductive amination to introduce substituted amino groups. youtube.com Additionally, copper-catalyzed C-H functionalization of 2-alkyl-N-substituted benzamides provides an efficient route to various functionalized isoindolinones. organic-chemistry.org

The isoindolinone core is an excellent platform for constructing more complex, three-dimensional structures like spirocycles and fused polycyclic systems, which are valuable in medicinal chemistry. acs.org

Spiroisoindolinones: These compounds, which feature a spiro-fused ring at the C3 position of the isoindolinone, can be synthesized via several methods. One notable approach involves the Brønsted acid-catalyzed [3+2] cycloaddition between enamides and in situ-generated N-acyliminium ions derived from 3-hydroxyisoindolinones. acs.org This reaction proceeds with high diastereoselectivity to afford densely substituted spiroisoindolinones. acs.org Another powerful method is the Ru(II)-catalyzed spiroannulation of N-acyl ketimines with aryl isocyanates through aromatic C–H bond activation, yielding spiroisoindolinones in moderate to high yields. acs.org

Fused Polycyclic Systems: The isoindoline (B1297411) framework can be annulated to form fused polycyclic structures. A skeletal remodeling strategy has been developed to convert chalcone-based pyridinium (B92312) salts into structurally complex polycyclic isoindolines through a dearomative ring-opening/ring-closing sequence. rsc.org Another strategy involves the annulation of cyclic imines (generated in situ from alicyclic amines) with o-chloromethyl-aryllithium compounds to construct various polycyclic isoindolines in a single step. nih.gov Furthermore, an isoindole umpolung strategy enables a one-pot synthesis where in situ-generated isoindoles are protonated to form electrophilic isoindoliums, which then undergo Pictet-Spengler-type cyclizations to yield polycyclic isoindolines. nih.gov

Table 1: Synthesis of Spiro and Fused Isoindoline Systems

| Reaction Type | Starting Materials | Key Reagents/Catalyst | Resulting System | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | 3-Hydroxyisoindolinones, Enamides | p-Toluenesulfonic acid (Brønsted acid) | Spiroisoindolinones | acs.org |

| Spiroannulation | 3-Hydroxy-3-arylisoindolinones, Aryl isocyanates | [Ru(p-cymene)Cl₂]₂, AgSbF₆ | Spiroisoindolinones | acs.org |

| Skeletal Remodeling | Chalcone-based pyridinium salts, Secondary amines | - | Isoindoline-fused polycycles | rsc.org |

| Redox-Annulation | Alicyclic amines, o-Chloromethyl-aryllithiums | Ketone oxidant, Aryl lithium | Polycyclic isoindolines | nih.gov |

| Isoindole Umpolung | In situ-generated isoindoles | Trifluoroacetic acid (TFA) | Polycyclic isoindolines | nih.gov |

This compound as a Versatile Building Block in Organic Synthesis

The dual reactivity of this compound makes it an exceptionally useful intermediate for synthesizing complex molecules and chemical libraries. chemsrc.comrsc.org Its aldehyde function readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the isoindolinone core serves as a stable scaffold.

The aldehyde group is a key functional handle for elaborating the this compound core into more complex heterocyclic systems. It can serve as an electrophile in reactions that build new rings.

Multicomponent Reactions (MCRs): Aldehydes are classic components in MCRs like the Ugi, Passerini, and Biginelli reactions. beilstein-journals.orgnih.gov By employing this compound in such reactions, it is possible to generate highly complex and diverse molecular scaffolds in a single, efficient step. For example, it could react with an amine, an isocyanide, and a carboxylic acid in an Ugi four-component reaction to produce a complex dipeptide-like structure attached to the isoindolinone core. nih.gov

Synthesis of Fused Heterocycles: The aldehyde can participate in condensation and cyclization cascades. For instance, reaction with an appropriate aniline (B41778) derivative could lead to an imine, which could then undergo an intramolecular cyclization onto the isoindolinone backbone or a tethered group to form a new fused heterocyclic ring, analogous to the synthesis of chromeno[3,4-c]quinolines from related carbaldehydes. mdpi.com

Building Blocks for Other Heterocycles: The aldehyde can be a precursor for other functional groups that are then used to construct different heterocyclic rings. For example, condensation with hydrazides can form acylhydrazones, which are key intermediates in the synthesis of 1,3,4-oxadiazoles. nih.govresearchgate.netnih.gov Similarly, it can be used to synthesize various indole (B1671886) and quinoline (B57606) derivatives. mdpi.comresearchgate.net

The utility of this compound in robust and versatile reactions makes it an ideal starting point for creating diverse chemical libraries for high-throughput screening in drug discovery.

Diversity-Oriented Synthesis: The ability to modify both the aldehyde group and the isoindolinone core (e.g., at the N-position) allows for the systematic generation of a wide range of analogs. By varying the reactants in multicomponent reactions or in sequential modification steps, large libraries of compounds with diverse stereochemistry and functional group arrays can be assembled around the central isoindolinone scaffold. nih.gov

Scaffold for Bioactive Molecules: The isoindolinone core is a known pharmacophore. Using this compound as a foundational block allows chemists to build libraries of compounds targeted toward specific biological pathways. For instance, derivatives of 3-oxoisoindoline have been investigated as analgesic agents, and libraries based on this scaffold could be screened for similar activities. google.com The aldehyde provides a convenient attachment point for various pharmacophoric groups to explore the structure-activity relationship (SAR) of the resulting compounds.

Table 2: Applications in Heterocyclic Synthesis

| Reaction Class | Reactants with this compound | Potential Product Class | Significance | Reference |

|---|---|---|---|---|

| Ugi Four-Component Reaction | Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide Derivatives | Rapid generation of molecular complexity for libraries. | nih.gov |

| Acylhydrazone Formation & Cyclization | Hydrazides (e.g., Benzohydrazide) | 1,3,4-Oxadiazole Derivatives | Access to important five-membered heterocycles. | nih.govresearchgate.net |

| Reductive Amination | Primary/Secondary Amines, Reducing Agent | N-Substituted Aminomethylisoindolinones | Introduction of diverse amine functionalities. | youtube.com |

| Wittig Reaction | Phosphorus Ylides | 4-Alkenyl-3-oxoisoindolinones | Creation of C=C bonds for further functionalization. | rsc.org |

| Condensation/Cyclization | Aniline Derivatives | Fused Quinolines/Polyheterocycles | Construction of complex, rigid scaffolds. | mdpi.com |

Synthesis of Advanced Isoindoline Derivatives with Modified Functionality

The aldehyde functional group of this compound serves as a versatile synthetic handle for the construction of more complex derivatives. Through derivatization of this aldehyde, a wide array of functionalities can be introduced, leading to advanced isoindoline structures with modified chemical and physical properties. These reactions primarily target the carbonyl carbon, enabling the formation of new carbon-nitrogen and carbon-carbon bonds.

Carboxamide Derivatives of 3-Oxoisoindoline

While direct, single-step conversions are not commonly reported, the synthesis of 3-oxoisoindoline-4-carboxamide (B1419123) derivatives is a chemically logical extension from the parent aldehyde. The most straightforward synthetic pathway involves a two-step sequence: the oxidation of the 4-carbaldehyde group to a carboxylic acid, followed by an amidation reaction.

Step 1: Oxidation to 3-Oxoisoindoline-4-carboxylic acid

The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents suitable for aromatic aldehydes. Reagents such as potassium permanganate (B83412) (KMnO₄) in alkaline conditions, or Pinnick oxidation conditions using sodium chlorite (B76162) (NaClO₂) buffered with a phosphate, are effective for this transformation while preserving the lactam functionality.

Step 2: Amidation

The resulting 3-oxoisoindoline-4-carboxylic acid can then be converted into a variety of carboxamide derivatives. This is typically achieved by first activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Common methods include:

Conversion to an Acyl Chloride: The carboxylic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive acyl chloride intermediate. This intermediate readily reacts with a primary or secondary amine to yield the desired amide. nih.gov An excess of the amine or the addition of a non-nucleophilic base like pyridine (B92270) is often required to neutralize the HCl byproduct. youtube.com

Peptide Coupling Reagents: A milder and very common approach involves the use of peptide coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in combination with an additive like 4-dimethylaminopyridine (B28879) (DMAP) or hydroxybenzotriazole (B1436442) (HOBT), activate the carboxylic acid in situ. nih.govyoutube.com This activated species then reacts smoothly with the chosen amine to form the amide bond under relatively gentle conditions. nih.govnih.gov

This two-step sequence allows for the synthesis of a diverse library of N-substituted carboxamides by varying the amine used in the final step.

| Proposed Intermediate/Product | Structure |

| 3-Oxoisoindoline-4-carboxylic acid | |

| Generic 3-Oxoisoindoline-4-carboxamide |

Oxime and Semicarbazone Derivatives

The carbonyl group of this compound readily undergoes condensation reactions with nitrogen-based nucleophiles like hydroxylamine (B1172632) and semicarbazide (B1199961) to form stable imine derivatives. These reactions are fundamental in organic synthesis for the characterization and modification of aldehydes.

Oxime Derivatives

The reaction of this compound with hydroxylamine hydrochloride (NH₂OH·HCl) yields this compound oxime. The reaction is typically carried out by heating the reactants in a solvent such as ethanol, often with a base like potassium carbonate or pyridine to neutralize the liberated HCl. mdpi.comresearchgate.net The product is a crystalline solid, and due to the C=N double bond, can exist as (E) and (Z) geometric isomers. The (E)-isomer is generally found to be the more stable product in analogous systems. mdpi.com Green chemistry approaches, such as solvent-free grinding of the reactants, have also been developed for oxime synthesis and are highly efficient. nih.gov

Semicarbazone Derivatives

Similarly, condensation with semicarbazide hydrochloride in the presence of a buffer like sodium acetate (B1210297) affords the corresponding this compound semicarbazone. researchgate.net The reaction involves the nucleophilic attack of the terminal -NH₂ group of semicarbazide onto the aldehyde's carbonyl carbon, followed by dehydration. sathyabama.ac.in These derivatives are often highly crystalline and serve as useful intermediates in the synthesis of other heterocyclic compounds. sathyabama.ac.innih.gov Studies on analogous indole-3-carbaldehyde semicarbazones have shown that these molecules can adopt specific preferred conformations in solution. researchgate.net

| Derivative | Reagents | Typical Conditions |

| Oxime | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Ethanol, K₂CO₃ or Pyridine, Reflux mdpi.com |

| Semicarbazone | Semicarbazide Hydrochloride, Sodium Acetate | Ethanol/Water, Reflux researchgate.net |

Other Heterocyclic Annulations

The 4-carbaldehyde group is a key precursor for building new heterocyclic rings onto the isoindolinone framework, a process known as annulation. The Knoevenagel condensation is a particularly powerful reaction for this purpose. sigmaaldrich.comwikipedia.org

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an "active methylene" group—a CH₂ group flanked by two electron-withdrawing groups (EWGs). wikipedia.org Examples of suitable active methylene (B1212753) compounds include:

Malononitrile (B47326) (CH₂(CN)₂)

Ethyl cyanoacetate (B8463686) (NCCH₂CO₂Et)

Diethyl malonate (CH₂(CO₂Et)₂)

Meldrum's acid

The reaction is typically catalyzed by a weak organic base, such as piperidine (B6355638) or triethylamine. organicreactions.org The initial product is an α,β-unsaturated system, resulting from the formation of a new carbon-carbon double bond. This highly functionalized product can then serve as an intermediate for subsequent intramolecular cyclization reactions, potentially involving the lactam nitrogen, to construct novel, fused polycyclic heterocyclic systems. For example, a product formed from reaction with cyanoacetamide could potentially cyclize to form a pyridone ring fused to the isoindolinone core.

The Doebner modification of the Knoevenagel condensation uses pyridine as a base and malonic acid as the active methylene component, which often leads to a subsequent decarboxylation to yield an α,β-unsaturated carboxylic acid. organic-chemistry.org

| Reagent Type | General Structure | Catalyst |

| Active Methylene Compound | Z-CH₂-Z' (Z, Z' = CN, CO₂R, COR) | Piperidine, DBU, etc. sigmaaldrich.comorganic-chemistry.org |

Conformational Analysis of this compound Derivatives

The biological activity and physical properties of this compound derivatives are intrinsically linked to their three-dimensional structure and conformational preferences. The core isoindolinone structure, a bicyclic system composed of a benzene ring fused to a five-membered lactam ring, has distinct conformational features. While the benzene ring is planar, the five-membered lactam ring is not necessarily flat and can adopt various envelope or twisted conformations.

For derivatives synthesized from the 4-carbaldehyde, a key conformational parameter is the orientation of the substituent at the C4 position relative to the plane of the isoindolinone ring system. This orientation is dictated by the dihedral angle around the single bond connecting the substituent to the ring. Free rotation around this bond may be hindered by steric interactions with the adjacent lactam carbonyl group (at C3) or the peri-hydrogen on the benzene ring (at C5).

Studies on related substituted isoindolinones have revealed the presence of multiple co-existing conformers or rotamers in solution, which can be observed by NMR spectroscopy. researchgate.net The doubling of NMR signals can indicate a slow exchange between two distinct stable conformations on the NMR timescale. researchgate.netresearchgate.net

The primary techniques used to elucidate these conformational preferences include:

NMR Spectroscopy: High-resolution Nuclear Magnetic Resonance (NMR) is the most powerful tool for conformational analysis in solution. auremn.org.br

Nuclear Overhauser Effect (NOE): NOE experiments (like NOESY or ROESY) can identify protons that are close in space (typically < 5 Å), even if they are not directly bonded. nih.gov Observing an NOE between a proton on the C4-substituent (e.g., the oxime proton) and a proton on the isoindolinone core (e.g., the H5 proton) can definitively establish the preferred rotational conformation of the substituent.

Coupling Constants: The magnitude of three-bond proton-proton coupling constants (³JHH) can provide information about the dihedral angles between them, as described by the Karplus equation.

Computational Chemistry: Theoretical calculations, such as those using Density Functional Theory (DFT), are used to model the potential energy surface of the molecule. nih.gov These methods can calculate the relative energies of different possible conformers (e.g., different rotamers of the C4-substituent or different puckers of the lactam ring), thereby predicting the most stable, lowest-energy conformation. This computational approach complements experimental data from NMR and X-ray crystallography.

For derivatives like oximes and semicarbazones, another layer of complexity is added by the potential for (E/Z) isomerism around the C=N double bond, with each isomer having its own set of preferred conformations.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Oxoisoindoline 4 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For 3-Oxoisoindoline-4-carbaldehyde, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete assignment of its proton and carbon skeletons.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound and its derivatives reveals characteristic signals that can be attributed to the various protons within the molecule. The aromatic protons on the isoindolinone core typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.0 ppm. The chemical shifts are influenced by the substitution pattern on the aromatic ring. rsc.org

A key diagnostic signal is that of the aldehyde proton, which is expected to resonate at a significantly downfield chemical shift, often above δ 10.0 ppm, due to the deshielding effect of the carbonyl group. rsc.org The proton of the N-H group in the isoindolinone ring also gives a characteristic signal, the chemical shift of which can be influenced by solvent and concentration. For instance, in derivatives of 3-(benzylamino)isoindolin-1-one, the N-H proton appears as a singlet. rsc.org The protons of substituents on the nitrogen or the aromatic ring will have their own characteristic chemical shifts and coupling patterns, providing further structural information. For example, the protons of a butylamino substituent on an isoindolinone ring show distinct signals for the different methylene (B1212753) groups and the terminal methyl group. rsc.org

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Isoindolinone Derivatives

| Functional Group | Chemical Shift (ppm) | Multiplicity |

| Aldehyde H | >10.0 | s |

| Aromatic H | 7.0 - 8.0 | m |

| N-H | Variable | s |

| CH₂ (next to N) | ~2.5 - 3.5 | t or m |

| CH₃ | ~0.9 | t |

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used. s = singlet, t = triplet, m = multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. The carbonyl carbons of the isoindolinone lactam and the aldehyde group are particularly noteworthy, appearing at very downfield chemical shifts. The lactam carbonyl typically resonates in the range of δ 165-175 ppm, while the aldehyde carbonyl is found even further downfield, usually above δ 185 ppm. rsc.org

The aromatic carbons exhibit signals in the δ 120-150 ppm region, with the specific shifts dependent on the substitution pattern. Quaternary carbons, those not bonded to any protons, can also be identified, although their signals are typically weaker. For example, in 3-(butylamino)isoindolin-1-one, the lactam carbonyl carbon appears around δ 170.6 ppm. rsc.org

Interactive Data Table: Typical ¹³C NMR Chemical Shifts for Isoindolinone and Aldehyde Moieties

| Carbon Type | Chemical Shift (ppm) |

| Aldehyde C=O | >185 |

| Lactam C=O | 165 - 175 |

| Aromatic C | 120 - 150 |

| Aliphatic C (next to N) | 40 - 50 |

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments is employed. princeton.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. sdsu.edu For this compound, COSY would show correlations between the aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). epfl.ch This is essential for assigning the carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. epfl.ch HMBC is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, it would show a correlation between the aldehyde proton and the carbon of the aromatic ring to which the aldehyde group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. princeton.edu This is crucial for determining the stereochemistry and conformation of the molecule and its derivatives.

Solid-State NMR Spectroscopy for Amorphous and Crystalline Forms

While solution-state NMR is the most common technique, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in its solid, crystalline, or amorphous forms. ssNMR can distinguish between different polymorphs (different crystalline forms) and can provide insights into intermolecular interactions in the solid state. This is particularly relevant for understanding the physical properties of the compound in its solid form.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds present and their environment, making them excellent for identifying key functional groups. nih.gov

Identification of Carbonyl and Aldehyde Stretching Frequencies

A salient feature in the vibrational spectra of this compound is the presence of strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups.

Lactam Carbonyl (C=O): The carbonyl group within the five-membered lactam ring of the isoindolinone core typically exhibits a strong stretching vibration in the region of 1670-1700 cm⁻¹. The exact position can be influenced by hydrogen bonding and other intermolecular interactions. pg.edu.pl

Aldehyde Carbonyl (C=O): The aldehyde carbonyl group also gives rise to a strong stretching band, typically in the range of 1685-1740 cm⁻¹. orgchemboulder.com Conjugation with the aromatic ring can lower this frequency. orgchemboulder.com

Aldehyde C-H Stretch: A characteristic feature of aldehydes is the C-H stretching vibration of the aldehyde group itself, which typically appears as one or two bands of moderate intensity in the region of 2695-2830 cm⁻¹. orgchemboulder.comvscht.cz The band around 2720 cm⁻¹ is often particularly diagnostic. orgchemboulder.com

Interactive Data Table: Characteristic IR Stretching Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Lactam C=O | Stretch | 1670 - 1700 | Strong |

| Aldehyde C=O | Stretch | 1685 - 1740 | Strong |

| Aldehyde C-H | Stretch | 2695 - 2830 | Moderate |

| N-H | Stretch | ~3200 - 3400 | Moderate |

| Aromatic C=C | Stretch | ~1400 - 1600 | Variable |

| Aromatic C-H | Stretch | >3000 | Variable |

Analysis of N-H and C-H Vibrations

Infrared (IR) spectroscopy serves as a fundamental tool for identifying the key functional groups within this compound and its derivatives by detecting their characteristic vibrational frequencies.

The N-H stretching vibration in secondary amides, such as the lactam ring in 3-oxoisoindoline, typically appears as a single band near 3300 cm⁻¹. youtube.com The position of this band can be influenced by hydrogen bonding; in dilute solutions, a shift to higher frequencies (around 3400-3500 cm⁻¹) may be observed due to reduced intermolecular hydrogen bonding. youtube.com The N-H bending vibration, often coupled with C-N stretching (the amide II band), is expected in the range of 1560-1530 cm⁻¹. youtube.com

The C-H vibrations are also highly informative. The aldehydic C-H stretching vibrations are characteristically observed as a pair of weak bands between 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹. youtube.com The lower frequency band is particularly useful for distinguishing aldehydes from other carbonyl-containing compounds. youtube.com Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretching occurs at slightly lower frequencies, generally between 2850-2960 cm⁻¹. pressbooks.pubresearchgate.net

The carbonyl (C=O) stretching frequency is one of the most intense and recognizable bands in the IR spectrum. For a five-membered lactam ring, the C=O stretch is expected around 1700 ± 15 cm⁻¹. pg.edu.pl The aldehyde carbonyl stretch generally appears at a slightly higher frequency, around 1730 ± 7 cm⁻¹. msu.edu Conjugation with the aromatic ring can lower these frequencies. pg.edu.pl

Table 1: Characteristic Infrared Vibration Frequencies for this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Lactam N-H | Stretching | ~3300 | Medium |

| Aromatic C-H | Stretching | 3000-3100 | Medium to Weak |

| Aliphatic C-H | Stretching | 2850-2960 | Medium |

| Aldehyde C-H | Stretching | ~2820 and ~2720 | Weak |

| Lactam C=O | Stretching | ~1700 | Strong |

| Aldehyde C=O | Stretching | ~1730 | Strong |

| C=C Aromatic | Stretching | ~1600 and 1450-1500 | Medium to Weak |

| N-H | Bending (Amide II) | 1530-1560 | Medium |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis. nih.govub.edu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and fragile molecules like this compound and its derivatives. youtube.comyoutube.com In ESI-MS, a solution of the analyte is passed through a highly charged capillary, generating charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions with minimal fragmentation. youtube.comyoutube.com This technique is particularly advantageous for determining the molecular weight of the parent compound, often observed as protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. nih.govnih.gov ESI can be operated in both positive and negative ion modes to detect a wide range of compounds. youtube.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). osti.gov This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound (C₉H₇NO₂), the exact mass is 161.0477 g/mol . chemsrc.com HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, making it an invaluable tool for confirming the identity of a synthesized compound and for analyzing complex mixtures. osti.gov

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a technique used to obtain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govyoutube.com In an MS/MS experiment, an ion of interest (e.g., the molecular ion of this compound) is isolated in the first stage of the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller fragment ions. youtube.com The second stage of the mass spectrometer then analyzes these product ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule, offering insights into its connectivity and substructures. nih.govresearchgate.net This technique is particularly useful for distinguishing between isomers that may have the same exact mass but different structural arrangements. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is highly effective for the analysis of volatile and semi-volatile compounds. ub.edu To be analyzed by GC-MS, non-volatile compounds like this compound may require derivatization to increase their volatility. The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they are introduced into the mass spectrometer, which generates a mass spectrum for each component. nih.gov GC-MS is a robust method for assessing the purity of a sample by detecting and identifying any volatile impurities. unar.ac.id

X-ray Diffraction Analysis for Crystalline Structures

Table 2: Summary of Analytical Techniques and Their Applications

| Technique | Information Obtained | Application to this compound |

|---|---|---|

| Infrared Spectroscopy (IR) | Functional groups, vibrational modes | Identification of N-H, C-H, and C=O groups. |

| ESI-MS | Molecular weight | Determination of the mass of the intact molecule. jocpr.com |

| HRMS | Exact mass, elemental formula | Confirmation of the chemical formula C₉H₇NO₂. chemsrc.com |

| Tandem MS (MS/MS) | Structural fragments, connectivity | Elucidation of the molecular structure through fragmentation patterns. |

| GC-MS | Purity, volatile components | Analysis of volatile impurities (may require derivatization). |

| X-ray Diffraction (XRD) | Crystal structure, bond lengths/angles | Determination of the solid-state conformation and intermolecular interactions. |

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. ceitec.czprinceton.edu This technique involves irradiating a single, well-ordered crystal with an X-ray beam. The subsequent diffraction pattern is analyzed to generate a three-dimensional model of the electron density, from which the exact positions of atoms, bond lengths, and bond angles can be determined. ceitec.cz

For a molecule like this compound, obtaining suitable single crystals would be the first critical step. Once a crystal of sufficient quality is grown, SCXRD analysis would provide unequivocal proof of its chemical structure. Key parameters obtained would include the crystal system, space group, and unit cell dimensions.

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Crystalline Compound

| Parameter | Description | Example Value |

| Crystal System | The symmetry classification of the crystal lattice. | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a (Å) | The length of the 'a' axis of the unit cell. | 8.5 |

| b (Å) | The length of the 'b' axis of the unit cell. | 12.1 |

| c (Å) | The length of the 'c' axis of the unit cell. | 15.3 |

| α (°) | The angle between the 'b' and 'c' axes. | 90 |

| β (°) | The angle between the 'a' and 'c' axes. | 98.5 |

| γ (°) | The angle between the 'a' and 'b' axes. | 90 |

| Volume (ų) | The volume of the unit cell. | 1550 |

| Z | The number of molecules per unit cell. | 4 |

Note: The data in this table is for illustrative purposes and does not represent actual measured values for this compound, as specific literature is unavailable.

Powder X-ray Diffraction for Polymorphism and Crystallinity Studies